molecular formula C21H18N2OS B14444106 N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide CAS No. 76838-53-4

N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide

Cat. No.: B14444106
CAS No.: 76838-53-4
M. Wt: 346.4 g/mol
InChI Key: IGQKERXPNFOPDN-UHFFFAOYSA-N
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Description

N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a biphenyl group, a carbamothioyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the reaction of 2-methyl-1,1’-biphenyl with thiocarbamoyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide may involve large-scale batch processes. These processes are optimized for yield and purity, often employing automated systems to control temperature, pressure, and reaction times. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include the inhibition of enzyme activity through covalent bonding or the disruption of protein-protein interactions. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1’-biphenyl: A simpler biphenyl derivative with similar structural features.

    Benzamide: A basic amide compound with a simpler structure.

    Thiocarbamoyl chloride: A reagent used in the synthesis of carbamothioyl derivatives.

Uniqueness

N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity

Properties

CAS No.

76838-53-4

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

N-[[2-(2-methylphenyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H18N2OS/c1-15-9-5-6-12-17(15)18-13-7-8-14-19(18)22-21(25)23-20(24)16-10-3-2-4-11-16/h2-14H,1H3,(H2,22,23,24,25)

InChI Key

IGQKERXPNFOPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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